

8-Bromo-1,4-dioxaspiro[4.5]decane chemical structure and nomenclature

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Compound of Interest

Compound Name: 8-Bromo-1,4-dioxaspiro[4.5]decane

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An In-depth Technical Guide to **8-Bromo-1,4-dioxaspiro[4.5]decane**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **8-Bromo-1,4-dioxaspiro[4.5]decane**, a crucial intermediate in modern organic synthesis. The document delves into its chemical structure, systematic nomenclature, and detailed synthetic protocols. Emphasis is placed on the mechanistic rationale behind its synthesis, particularly the strategic use of the dioxolane moiety as a protecting group. Furthermore, this guide outlines the compound's key physicochemical properties, its reactivity, and its significant applications as a versatile building block in the development of pharmaceuticals and other specialty chemicals. This content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction

8-Bromo-1,4-dioxaspiro[4.5]decane is a halogenated spirocyclic compound that has garnered significant attention in the scientific community. Its unique structure, which combines a stable cyclohexyl ring, a reactive bromine atom, and a protective ethylene ketal, makes it an exceptionally valuable precursor for creating complex molecular architectures.^{[1][2]} The primary utility of this compound lies in its dual functionality: the bromine atom serves as a

handle for nucleophilic substitution and cross-coupling reactions, while the 1,4-dioxaspiro[4.5]decane core provides a rigid scaffold that can impart desirable physicochemical properties to target molecules.[3] This guide will explore the essential aspects of this compound, from its fundamental chemical identity to its practical application in multi-step syntheses.

Nomenclature and Chemical Structure

A precise understanding of a compound's nomenclature and structure is fundamental to its study and application.

Systematic Nomenclature

The compound is systematically named according to IUPAC conventions. The name "**8-Bromo-1,4-dioxaspiro[4.5]decane**" is derived as follows:

- decane: Indicates a ten-carbon backbone.
- spiro[4.5]: Describes a spirocyclic system where one carbon atom (the spiroatom) is common to two rings, one with 5 atoms (cyclopentane equivalent) and one with 6 atoms (cyclohexane equivalent).
- 1,4-dioxa: Specifies that oxygen atoms replace carbons at positions 1 and 4 of the five-membered ring, forming a dioxolane ring.
- 8-Bromo: Indicates a bromine atom is attached to the 8th position of the spirocyclic system.

Chemical Structure and Identifiers

The chemical structure consists of a cyclohexane ring where the ketone at position 4 of the precursor (4-bromocyclohexanone) has been converted into an ethylene ketal.[2]

2D Chemical Structure:  8-Bromo-1,4-dioxaspiro[4.5]decane

Table 1: Chemical Identifiers for **8-Bromo-1,4-dioxaspiro[4.5]decane**

Identifier	Value	Source
CAS Number	68278-51-3	
Molecular Formula	C ₈ H ₁₃ BrO ₂	[1][4]
Molecular Weight	221.09 g/mol	[1][4][5]
SMILES	O1C2(CCC(Br)CC2)OCC1	[4][6]
InChI	InChI=1S/C8H13BrO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2	[6]
MDL Number	MFCD11847479	[1][4]

Synthesis and Mechanistic Insights

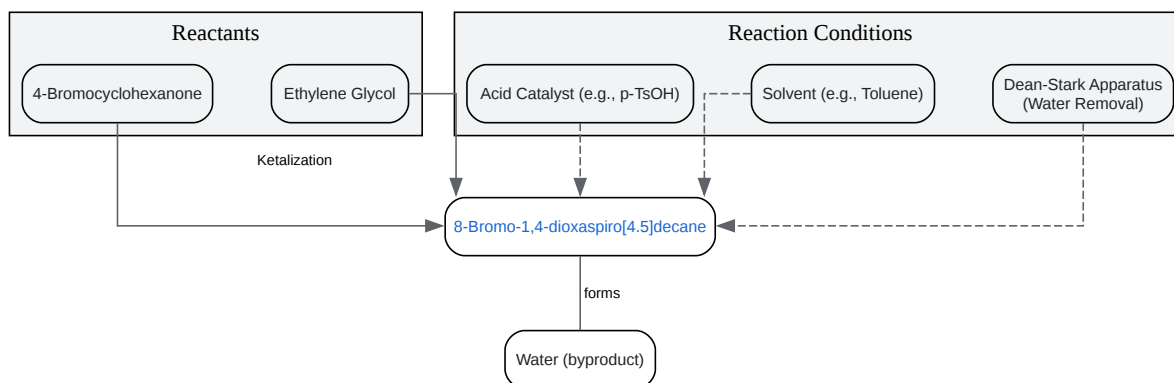
The most common and efficient synthesis of **8-Bromo-1,4-dioxaspiro[4.5]decane** involves the protection of the carbonyl group of 4-bromocyclohexanone.[2] This transformation is a classic example of using a protecting group strategy to mask a reactive functional group while other chemical manipulations are performed.

The Role of the Dioxolane as a Protecting Group

In many synthetic routes, the carbonyl group of a ketone is incompatible with certain reagents, such as Grignard reagents or strong bases.[7][8] To prevent unwanted side reactions, the ketone is temporarily converted into a less reactive functional group, an acetal (or more specifically, a ketal).[9] Ethylene glycol is commonly used to form a cyclic ketal, also known as a dioxolane ring. This group is stable under basic and nucleophilic conditions but can be easily removed by treatment with aqueous acid, regenerating the original ketone.[7][9]

Synthetic Workflow Diagram

The synthesis is a straightforward acid-catalyzed reaction between the ketone and a diol.



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Caption: Synthetic workflow for the formation of **8-Bromo-1,4-dioxaspiro[4.5]decane**.

Detailed Experimental Protocol

This protocol describes the synthesis via ketalization of 4-bromocyclohexanone.

Materials:

- 4-Bromocyclohexanone
- Ethylene glycol (1.5 equivalents)
- p-Toluenesulfonic acid (p-TsOH, catalytic amount)
- Toluene
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

- Dean-Stark apparatus, round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

- Setup: Assemble a Dean-Stark apparatus with a 500 mL round-bottom flask and a reflux condenser.
- Charging the Flask: To the flask, add 4-bromocyclohexanone (1 eq), toluene (approx. 2 mL per mmol of ketone), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH.
- Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected, which indicates the reaction is complete (typically 2-4 hours).
- Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
- Purification: The resulting crude product, often a colorless oil, can be purified by flash chromatography on silica gel to yield pure **8-bromo-1,4-dioxaspiro[4.5]decane**.[\[10\]](#)

Physicochemical Properties

The physical and chemical properties of **8-Bromo-1,4-dioxaspiro[4.5]decane** are essential for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of **8-Bromo-1,4-dioxaspiro[4.5]decane**

Property	Value	Source
Appearance	Colorless oil	[10]
Boiling Point	89-90 °C (at 5 Torr)	[5]
Density	1.46 ± 0.1 g/cm ³	[5]
Purity	Typically ≥95%	[1][11]
Storage	2-8°C, sealed in a dry place	[1][4]

Reactivity and Applications in Drug Development

The synthetic utility of **8-Bromo-1,4-dioxaspiro[4.5]decane** stems from its defined points of reactivity, making it a valuable building block in medicinal chemistry.

Chemical Reactivity

The molecule's reactivity is dominated by two key features:

- **The Carbon-Bromine Bond:** The bromine atom is a good leaving group, making the C-8 position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, azides, and carbon nucleophiles.
- **The Dioxolane Ring:** As a protecting group, the dioxolane ring is stable to most nucleophiles, bases, and reducing agents. Its primary reactivity is its lability under acidic conditions, which allows for deprotection to reveal the ketone.

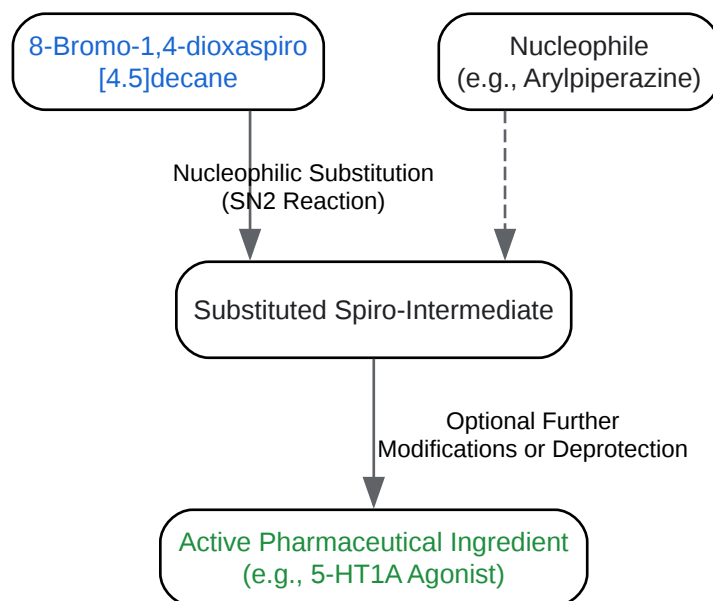
Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of various biologically active molecules.

[1] The spirocyclic core is a desirable feature in drug design as it introduces three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. [3]

Example Application: Synthesis of 5-HT_{1a} Receptor Agonists

Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have been explored as potent and selective agonists for the serotonin 1A (5-HT_{1a}) receptor, a target for treating anxiety and depression.[3][12]



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Caption: Role of **8-Bromo-1,4-dioxaspiro[4.5]decane** as a precursor in drug synthesis.

Safety and Handling

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[13][14][15] Avoid breathing vapors or mist.[13][15] Wash hands thoroughly after handling.[13][15]
- **Storage:** Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.[1][4] Keep away from strong oxidizing agents and strong acids.[14]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Conclusion

8-Bromo-1,4-dioxaspiro[4.5]decane is a synthetically versatile and valuable intermediate. Its well-defined structure, predictable reactivity, and the stability of its ketal protecting group make it an ideal building block for constructing complex molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of this compound's properties and reaction protocols is essential for leveraging its full potential in the development of novel chemical entities.

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References

- 1. 8-Bromo-1,4-dioxaspiro[4.5]decane [myskinrecipes.com]
- 2. 4-Bromocyclohexanone|Synthetic Building Block [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 68278-51-3|8-Bromo-1,4-dioxaspiro[4.5]decane|BLD Pharm [bldpharm.com]
- 5. 8-bromo-1,4-dioxaspiro[4.5]decane CAS#: 68278-51-3 [m.chemicalbook.com]
- 6. 8-bromo-1,4-dioxaspiro[4.5]decane(68278-51-3) 1H NMR spectrum [chemicalbook.com]
- 7. Acetals as protecting groups [quimicaorganica.org]
- 8. youtube.com [youtube.com]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. 8-bromo-1,4-dioxaspiro[4.5]decane | 68278-51-3 [amp.chemicalbook.com]
- 11. proactivemr.com [proactivemr.com]
- 12. researchgate.net [researchgate.net]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. aksci.com [aksci.com]

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